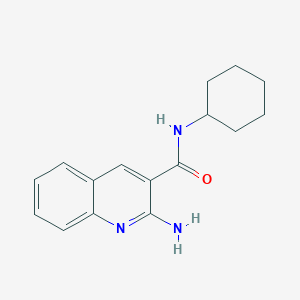
2-amino-N-cyclohexylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-cyclohexylquinoline-3-carboxamide, also known as ACQC, is a synthetic compound that belongs to the quinoline family. It has been widely used in scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
2-amino-N-cyclohexylquinoline-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. This compound has also been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 2-amino-N-cyclohexylquinoline-3-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in immune cells. This compound has also been shown to reduce the proliferation and migration of cancer cells. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-N-cyclohexylquinoline-3-carboxamide has several advantages for lab experiments. It is a stable and easily synthesized compound, making it readily available for research purposes. This compound has also been shown to have low toxicity and minimal side effects. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 2-amino-N-cyclohexylquinoline-3-carboxamide. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the investigation of the use of this compound in combination with other drugs or therapies for enhanced therapeutic effects. Furthermore, the potential use of this compound in treating other diseases, such as autoimmune disorders and infectious diseases, warrants further investigation.
Synthesemethoden
The synthesis method of 2-amino-N-cyclohexylquinoline-3-carboxamide involves the reaction of cyclohexylamine with 2-chloroquinoline-3-carboxylic acid. The resulting product is then treated with ammonia to obtain this compound. This method has been optimized to produce high yields of pure this compound.
Eigenschaften
Molekularformel |
C16H19N3O |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-amino-N-cyclohexylquinoline-3-carboxamide |
InChI |
InChI=1S/C16H19N3O/c17-15-13(10-11-6-4-5-9-14(11)19-15)16(20)18-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2,(H2,17,19)(H,18,20) |
InChI-Schlüssel |
DNFFYUQFOXTDRT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3N=C2N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
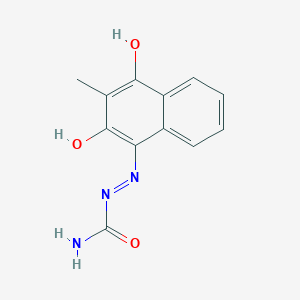
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
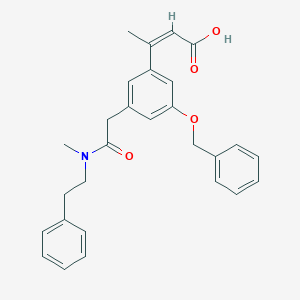
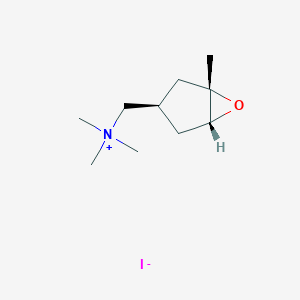
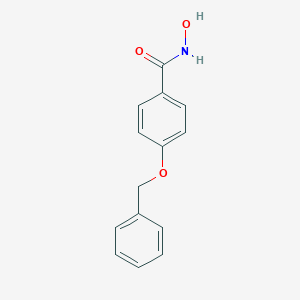
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
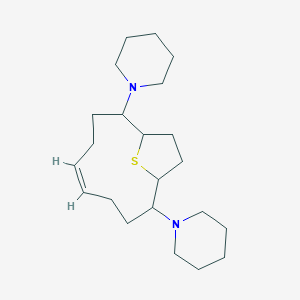
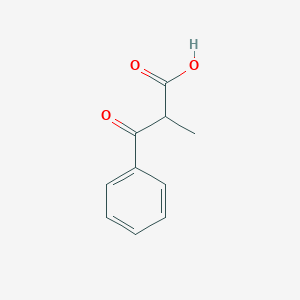
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)

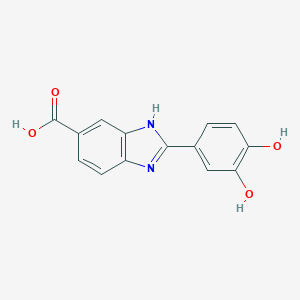
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)